molecular formula C15H23N5O2 B286078 1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B286078
M. Wt: 305.38 g/mol
InChI Key: GULREXMAIJNIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, also known as DMPD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMPD is a purine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its pharmacological effects through multiple mechanisms, including inhibition of protein kinases, modulation of cellular signaling pathways, and regulation of gene expression. The compound has been found to inhibit the activity of protein kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, 1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for cell differentiation and tissue regeneration.
Biochemical and Physiological Effects:
1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. The compound has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been found to prevent cell death by reducing apoptosis and necrosis.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, including its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on 1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, including its potential use as a therapeutic agent for various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and optimize its pharmacological properties, including solubility and bioavailability. Moreover, the development of novel derivatives of 1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be synthesized using different methods, including the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with 2,3,4,5-tetrahydro-1H-1,4-diazepine-6,7-dione in the presence of acetic anhydride. Another method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with 2,3,4,5-tetrahydro-1H-1,4-diazepine-6,7-dione in the presence of a catalytic amount of p-toluenesulfonic acid.

Scientific Research Applications

1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the risk of cardiovascular diseases by improving lipid metabolism. Additionally, 1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

IUPAC Name

1,3-dimethyl-9-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C15H23N5O2/c1-4-5-6-8-19-9-7-10-20-11-12(16-14(19)20)17(2)15(22)18(3)13(11)21/h4-10H2,1-3H3

InChI Key

GULREXMAIJNIBN-UHFFFAOYSA-N

SMILES

CCCCCN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CCCCCN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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